![molecular formula C18H23N3O B3017478 4-(1-allyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one CAS No. 890642-59-8](/img/structure/B3017478.png)
4-(1-allyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one
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Overview
Description
The compound "4-(1-allyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one" is a heterocyclic molecule that likely contains a benzimidazole group attached to a pyrrolidinone ring. Benzimidazole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and dyes. The presence of the pyrrolidinone ring suggests potential for bioactivity, as this moiety is often seen in compounds with medicinal properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate can lead to the synthesis of related compounds in excellent yield, as demonstrated in the preparation of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one . Similarly, a one-pot, three-component reaction has been used to synthesize novel derivatives of ethyl-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate, showcasing the versatility of one-pot reactions in creating complex benzimidazole-related structures . These methods could potentially be adapted for the synthesis of "4-(1-allyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one".
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For example, a study on a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, used these techniques to determine its structure, which crystallizes in the monoclinic space group . These methods could be applied to determine the precise structure of "4-(1-allyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one".
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical transformations. For instance, N-substituted benzimidazole derivatives have been synthesized through alkylation, and further reactions with hydrazine hydrate or aromatic aldehydes can lead to the formation of hydrazones or cyclic compounds with pyrrole and pyrazole moieties . These transformations indicate the potential for "4-(1-allyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one" to participate in a variety of chemical reactions, possibly leading to new compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their substitution patterns. For example, the photochromic properties of benzimidazol[1,2a]pyrrolidin-2-ones have been reported, indicating that these compounds can change color upon exposure to light . Additionally, the antibacterial activity of some benzimidazole derivatives has been studied, with certain compounds showing enhanced properties compared to standard drugs . These findings suggest that "4-(1-allyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one" may also exhibit unique physical and chemical properties that could be explored for various applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Innovative synthesis methods: A study by Reddy and Burra (2019) described a base-mediated allylic amination/cycloisomerization strategy to construct imidazo[1,2-a]pyridines and benzimidazo[1,2-a]pyridines, demonstrating the versatility of benzimidazole derivatives in chemical synthesis (Reddy & Burra, 2019).
- Development of novel polycyclic systems: Kharchenko et al. (2008) reported the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, showcasing the chemical diversity and potential of benzimidazole-based compounds (Kharchenko, Detistov, & Orlov, 2008).
Biological and Medicinal Applications
- Anticancer potential: Sharma, Luxami, and Paul (2013) synthesized novel regioisomeric hybrids of quinazoline/benzimidazole, which showed significant in vitro antitumor activities against various cancer cell lines (Sharma, Luxami, & Paul, 2013).
- Exploration of enzyme inhibition: Gul et al. (2016) investigated the inhibitory effects of new phenolic Mannich bases incorporating benzimidazole on human carbonic anhydrase isoforms, demonstrating potential therapeutic applications (Gul, Yazıcı, Tanc, & Supuran, 2016).
Future Directions
The future directions in the research of “4-(1-allyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one” and similar compounds could involve further exploration of their therapeutic applications, particularly their anticancer properties . More comprehensive studies on their synthesis, chemical reactions, and mechanism of action could also be beneficial.
properties
IUPAC Name |
1-(2-methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-4-9-21-16-8-6-5-7-15(16)19-18(21)14-10-17(22)20(12-14)11-13(2)3/h4-8,13-14H,1,9-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPUDIAVRLKXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
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